![molecular formula C16H24N2OS B7594101 3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide](/img/structure/B7594101.png)
3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide, also known as PEP, is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. PEP is a synthetic compound that is derived from piperidine, and it has been found to exhibit a range of biological activities that make it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to activate certain receptors in the body, such as the mu-opioid receptor, which is involved in the regulation of pain.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to inhibit the growth of cancer cells in vitro and in animal models of cancer. Additionally, this compound has been found to have a low toxicity profile, making it a promising candidate for drug development.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide for lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds that may be more harmful to cells or animals. Additionally, this compound has been found to exhibit a range of biological activities, making it a versatile tool for investigating various signaling pathways in the body. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it more difficult to interpret experimental results.
Future Directions
There are several future directions for research on 3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Another area of interest is the investigation of this compound's mechanism of action, which may lead to the discovery of new signaling pathways in the body. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for different applications.
Synthesis Methods
The synthesis of 3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide involves the reaction of piperidine with ethyl 2-bromoisobutyrate, followed by the reaction of the resulting compound with phenylsulfanyl ethanamine. The final product is obtained after purification by column chromatography.
Scientific Research Applications
3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide has been the subject of numerous scientific studies due to its potential applications in the field of medicine. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. As a result, it has been investigated for its potential use in the treatment of various diseases, including cancer, arthritis, and neuropathic pain.
properties
IUPAC Name |
3-[1-(2-phenylsulfanylethyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS/c17-16(19)9-8-14-5-4-10-18(13-14)11-12-20-15-6-2-1-3-7-15/h1-3,6-7,14H,4-5,8-13H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOBCSSXBSUDQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCSC2=CC=CC=C2)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide](/img/structure/B7594025.png)

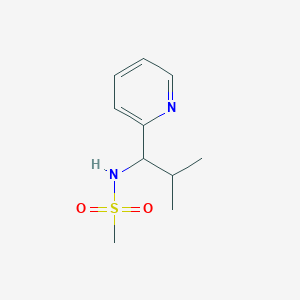
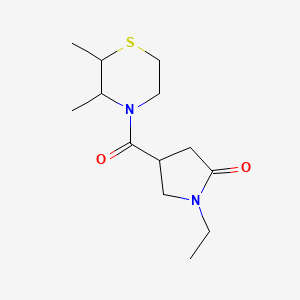

![[2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone](/img/structure/B7594047.png)
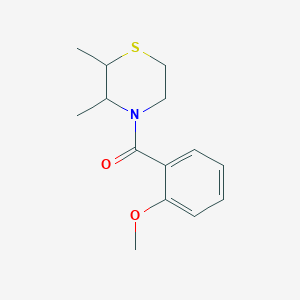
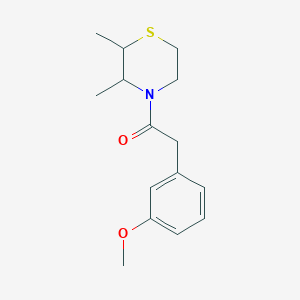


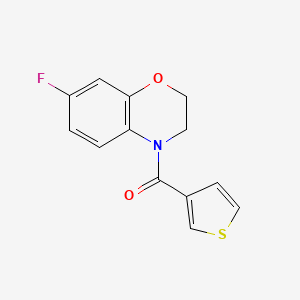
![3-(oxolan-2-yl)-N-[2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B7594093.png)
![3-[(5-methyl-1,2-oxazol-3-yl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7594102.png)